molecular formula C13H21NO5 B13716689 Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13716689
M. Wt: 271.31 g/mol
InChI Key: BJPCXZMEJRLORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the registry number MFCD09840931 is known as (S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Oxidation: The ketone group at the 5-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the product.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, strong bases.

Major Products

    Alcohols: From the reduction of the ketone group.

    Substituted Derivatives: From substitution reactions at the tert-butyl and methyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, simpler in structure.

    N-Methylpyrrolidine: Similar structure with a methyl group on the nitrogen.

    1-tert-Butylpyrrolidine: Similar structure with a tert-butyl group on the nitrogen.

Uniqueness

(S)-1-tert-Butyl 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, as well as the ketone functionality, which confer specific chemical and biological properties not found in simpler pyrrolidine derivatives.

Biological Activity

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₅
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 108963-96-8
  • Solubility : Soluble in dichloromethane .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a pyrrolidine ring, which is known for its ability to mimic natural substrates in enzymatic reactions.

1. Anti-HIV Activity

Recent studies have indicated that compounds structurally related to this compound exhibit anti-HIV activity. For instance, derivatives of pyrrolidine have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate high specificity and low toxicity against HIV strains .

2. Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives exhibit varying degrees of cytotoxic effects on human cell lines. For example:

  • EC50 values for some derivatives were reported as low as 10.6 nM against wild-type HIV strains, indicating potent activity .

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the pyrrolidine structure can enhance biological activity. For instance, the introduction of specific functional groups can increase binding affinity to target enzymes or receptors involved in disease processes .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of Methyl (S)-1-Boc derivatives and evaluated their anti-HIV activity. The results showed that modifications at the 4-position of the pyrrolidine ring significantly influenced their potency against resistant strains of HIV. The most potent compound exhibited an EC50 value of 3.4 nM against the K103N mutant strain, showcasing its potential as a therapeutic agent .

Case Study 2: Pharmacokinetics and Toxicology

In another evaluation, pharmacokinetic studies demonstrated that certain derivatives had favorable absorption and distribution profiles in animal models. A compound with an improved pharmacokinetic profile showed an oral bioavailability of approximately 15% in rats, suggesting its potential for further development as an oral medication .

Data Table

PropertyValue
Molecular FormulaC₁₁H₁₇NO₅
Molecular Weight243.26 g/mol
CAS Number108963-96-8
SolubilitySoluble in dichloromethane
EC50 (HIV Wild-Type)10.6 nM
Oral Bioavailability (Rats)~15%

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3

InChI Key

BJPCXZMEJRLORA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.